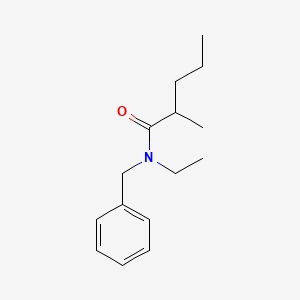![molecular formula C11H16NNaO6S B5120565 sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate](/img/structure/B5120565.png)
sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate, also known as S-2367, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a sulfamate derivative that has been synthesized through several methods. S-2367 has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers. In
Wirkmechanismus
The mechanism of action of sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate is not fully understood. However, it has been suggested that it may inhibit the activity of sulfatases, enzymes that are involved in the metabolism of sulfated molecules, including glycosaminoglycans. sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate may also inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of lysosomal enzymes, which play a role in the breakdown of cellular waste products. Additionally, sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate has been shown to inhibit the activity of carbonic anhydrase, which may have an impact on the regulation of acid-base balance in the body. sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate has also been shown to inhibit the activity of sulfatases, which are involved in the metabolism of sulfated molecules, including glycosaminoglycans.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate has several advantages for use in lab experiments. It is a stable and water-soluble compound that can be easily synthesized. Additionally, it has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers. However, sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate also has limitations. Its mechanism of action is not fully understood, and it may have off-target effects that could impact the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate in scientific research. One area of interest is the role of sulfatases in the metabolism of glycosaminoglycans. sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate may be a valuable tool for investigating this area further. Additionally, sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate may have potential applications in the treatment of lysosomal storage disorders, which are caused by deficiencies in lysosomal enzymes. Further research is needed to explore these potential applications of sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate.
Synthesemethoden
Sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate can be synthesized through several methods, including the reaction of 3-methoxyphenol with 2,3-epoxypropyl sulfonate, followed by the reaction with sodium hydroxide. Another method involves the reaction of 3-methoxyphenol with 2,3-epoxypropyl sulfamate, followed by the reaction with sodium hydroxide. Both methods result in the formation of sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
Sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate has been used in various scientific research applications, including as a tool to study the activity of lysosomal enzymes. It has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. Additionally, sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate has been used in studies to investigate the role of sulfatases in the metabolism of glycosaminoglycans.
Eigenschaften
IUPAC Name |
sodium;N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-methylsulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6S.Na/c1-12(19(14,15)16)7-9(13)8-18-11-5-3-4-10(6-11)17-2;/h3-6,9,13H,7-8H2,1-2H3,(H,14,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGMMPNNXRQOKM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC1=CC=CC(=C1)OC)O)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16NNaO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-4-[(4-benzyl-1-piperidinyl)methyl]benzamide](/img/structure/B5120488.png)

![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5120509.png)
![1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene](/img/structure/B5120516.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-2-hydroxy-2-methyl-N-(2-methylphenyl)-4-(2-thienyl)-1,2,3,4-tetrahydro-3-pyridinecarboxamide](/img/structure/B5120520.png)
![2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5120542.png)


![N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide](/img/structure/B5120561.png)
![N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B5120563.png)
![ethyl 1-hydroxybenzo[f]quinoline-2-carboxylate](/img/structure/B5120573.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B5120581.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(8-quinolinylmethyl)-4-piperidinol](/img/structure/B5120588.png)
![4-methoxy-3,7,7-trimethylbicyclo[4.1.0]hept-3-yl 3,5-dinitrobenzoate](/img/structure/B5120591.png)